molecular formula C17H14BrN3O2 B7720114 2-bromo-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

2-bromo-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7720114
M. Wt: 372.2 g/mol
InChI Key: MGINTCICDDEZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or pathways involved in inflammation, tumor growth, or bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammation. It has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, it has been shown to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is its potential as a fluorescent probe for imaging in biological systems. It is also relatively easy to synthesize. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on 2-bromo-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One direction is to further investigate its potential as a fluorescent probe for imaging in biological systems. Another direction is to study its potential as a therapeutic agent for inflammatory diseases, cancer, and bacterial infections. Additionally, further studies are needed to understand its mechanism of action and to identify potential side effects.

Synthesis Methods

The synthesis of 2-bromo-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be achieved using different methods. One of the most common methods involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-bromo-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential as a fluorescent probe for imaging in biological systems.

properties

IUPAC Name

2-bromo-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-2-15-20-17(23-21-15)11-6-5-7-12(10-11)19-16(22)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGINTCICDDEZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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